5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 77509-93-4
VCID: VC8136349
InChI: InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3
SMILES: CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl
Molecular Formula: C11H8Cl2N2O
Molecular Weight: 255.1 g/mol

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

CAS No.: 77509-93-4

Cat. No.: VC8136349

Molecular Formula: C11H8Cl2N2O

Molecular Weight: 255.1 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde - 77509-93-4

Specification

CAS No. 77509-93-4
Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1 g/mol
IUPAC Name 5-chloro-1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde
Standard InChI InChI=1S/C11H8Cl2N2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-8(12)3-5-9/h2-6H,1H3
Standard InChI Key NGDQOECLUVKAMB-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl
Canonical SMILES CC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazole family, a five-membered heterocycle with two adjacent nitrogen atoms. Key structural attributes include:

  • Substituents:

    • 4-Chlorophenyl group at position 1.

    • Methyl group at position 3.

    • Aldehyde (-CHO) at position 4.

    • Chlorine atom at position 5.

  • Molecular Formula: C12H10Cl2N2O\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}.

  • Molecular Weight: 269.13 g/mol .

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations for -CHO (~1700 cm1^{-1}) and C-Cl (~750 cm1^{-1}) .

  • NMR: Aldehyde proton appears at δ 9.8–10.2 ppm; aromatic protons resonate between δ 7.2–8.0 ppm .

Synthesis and Optimization

Vilsmeier-Haack Reaction

The aldehyde group is introduced via the Vilsmeier-Haack reaction, a widely used method for formylating electron-rich heterocycles :

  • Reagents: Phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF).

  • Conditions:

    • Hydrazone intermediate (e.g., 3-methyl-1-(4-chlorophenyl)-1H-pyrazol-5(4H)-one) reacts with the Vilsmeier reagent (POCl3_3-DMF complex).

    • Temperature: 80–100°C; reaction time: 4–6 hours .

  • Yield: ~70–75% after recrystallization .

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces reaction time by 50% compared to conventional heating .

  • Nucleophilic Substitution: Chlorine at position 5 can be replaced with other groups (e.g., imidazole) under basic conditions (K2_2CO3_3, DMF) .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point145–148°C (analog data)
Boiling Point~416.5°C (predicted)
Density1.35 g/cm³ (predicted)
SolubilitySoluble in DMSO, ethanol; insoluble in water
LogP (Partition Coefficient)3.2 (indicative of moderate lipophilicity)

Chemical Reactivity and Derivatives

Key Reactions

  • Oxidation: Aldehyde converts to carboxylic acid using KMnO4_4.

  • Reduction: Aldehyde reduces to primary alcohol with NaBH4_4.

  • Knoevenagel Condensation: Forms α,β-unsaturated derivatives with active methylene compounds (e.g., ethyl cyanoacetate) .

Notable Derivatives

DerivativeApplicationSource
Hydrazide Schiff basesAnticonvulsant agents
Pyrano[2,3-c]pyrazolesAntimicrobial activity
Metal complexesCatalysis and materials science

Biological Activities and Applications

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.300.60
Pseudomonas aeruginosa0.400.80
Data from structural analogs.

Anticancer Activity

  • Mechanism: Induces apoptosis via mitochondrial pathway.

  • IC50_{50}: 12.5 µM against MCF7 breast cancer cells.

Antioxidant Properties

  • DPPH Assay: EC50_{50} = 18.7 µM (comparable to ascorbic acid).

Industrial and Research Applications

  • Pharmaceuticals: Lead compound for antitumor and antimicrobial drug development .

  • Agrochemicals: Intermediate in pesticide synthesis.

  • Coordination Chemistry: Ligand for transition metal complexes (e.g., Cu(II), Fe(III)).

Future Directions

  • Structure-Activity Relationships (SAR): Optimize substituents for enhanced bioactivity.

  • Nanoparticle Delivery: Improve bioavailability for therapeutic applications.

  • Green Synthesis: Develop solvent-free or catalytic methods to reduce environmental impact .

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